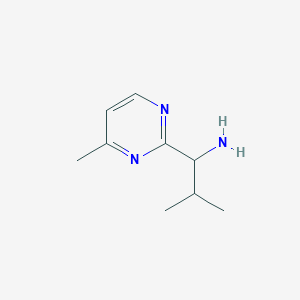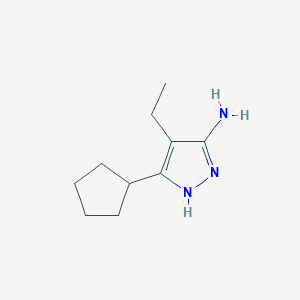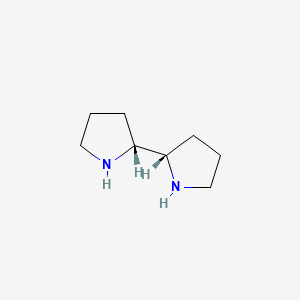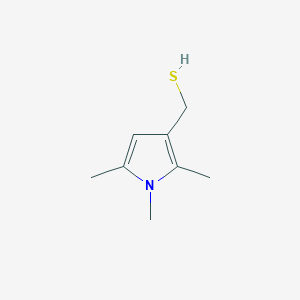
KadcoccinicacidC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KadcoccinicacidC is a triterpenoid compound isolated from the stems of Kadsura coccinea, a plant belonging to the Schisandraceae family . This compound is part of a group of triterpene acids known for their complex structures and significant biological activities, including anti-HIV and cytotoxic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of KadcoccinicacidC involves several key steps. One notable method includes the use of a gold(I)-catalyzed cyclization of an enynyl acetate to construct the cyclopentenone scaffold . This step is followed by a copper-mediated conjugate addition and a gold(I)-catalyzed Conia-ene reaction to form the D-ring of the natural product .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources .
Analyse Des Réactions Chimiques
Types of Reactions: KadcoccinicacidC undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
KadcoccinicacidC has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex triterpenoid structures and their synthesis.
Biology: It exhibits significant biological activities, including anti-HIV and cytotoxic properties.
Medicine: It has potential therapeutic applications due to its anti-HIV and cytotoxic effects.
Mécanisme D'action
The mechanism of action of KadcoccinicacidC involves its interaction with specific molecular targets and pathways. For instance, its anti-HIV activity is attributed to its ability to inhibit the replication of the HIV virus . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with viral enzymes and host cell receptors .
Comparaison Avec Des Composés Similaires
Kadcoccinic Acids A-J: These are other triterpene acids isolated from Kadsura coccinea.
Kadcotriones A-C: These triterpenoids also exhibit significant biological activities.
Uniqueness: KadcoccinicacidC is unique due to its rearranged lanostane skeleton with a 6/6/5/6 tetracyclic ring system . This structure is distinct from other triterpenoids, making it a valuable compound for studying complex natural products and their biological activities .
Propriétés
Formule moléculaire |
C30H44O4 |
|---|---|
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
(Z,6R)-2-methyl-6-[(2S,8R,11S,12S,15R,17S)-2,7,7,12-tetramethyl-16-methylidene-5-oxo-6-oxatetracyclo[9.7.0.02,8.012,17]octadec-1(18)-en-15-yl]hept-2-enoic acid |
InChI |
InChI=1S/C30H44O4/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)34-26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10,17-18,21-23,25H,3,8-9,11-16H2,1-2,4-7H3,(H,32,33)/b19-10-/t18-,21-,22-,23+,25+,29+,30-/m1/s1 |
Clé InChI |
ZMWGNOQGBYBGGS-HGIOFNIASA-N |
SMILES isomérique |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@]2([C@@H]3CC[C@@H]4[C@@](C3=C[C@H]2C1=C)(CCC(=O)OC4(C)C)C)C |
SMILES canonique |
CC(CCC=C(C)C(=O)O)C1CCC2(C3CCC4C(OC(=O)CCC4(C3=CC2C1=C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)


![2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine](/img/structure/B13071078.png)


![5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)
![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13071107.png)



